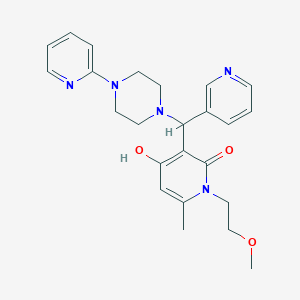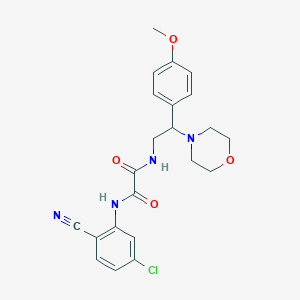
N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Complexation in Chemistry
N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide and its derivatives play a crucial role in the synthesis and complexation of chemicals. These compounds are involved in the creation of novel chemicals with specific properties. For instance, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes with palladium(II) and mercury(II) exemplifies the use of similar compounds in forming new organometallic structures with potential applications in various fields of chemistry (Singh et al., 2000).
Development of Anticancer Agents
Several derivatives of N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide have been studied for their potential as anticancer agents. These compounds, due to their unique structures, have shown promising results in inhibiting the growth of various cancer cell lines. For example, specific derivatives have demonstrated significant antiproliferative activity against human breast carcinoma, cervical carcinoma, and lung carcinoma cell lines, highlighting their potential in cancer treatment research (Liu et al., 2018).
Structural Analysis and Crystallography
The structural analysis of compounds related to N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is essential in understanding their chemical behavior. Crystallographic studies provide insights into the molecular configuration, which is crucial for determining their potential applications. For instance, the study of the crystal and molecular structure of N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II) reveals detailed information about the spatial arrangement of molecules, which is vital in predicting reactivity and interaction with other compounds (Akinade et al., 1986).
Propriétés
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-30-18-6-3-15(4-7-18)20(27-8-10-31-11-9-27)14-25-21(28)22(29)26-19-12-17(23)5-2-16(19)13-24/h2-7,12,20H,8-11,14H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJHWALXZLGUMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363328.png)
![8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363329.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2363330.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2363331.png)
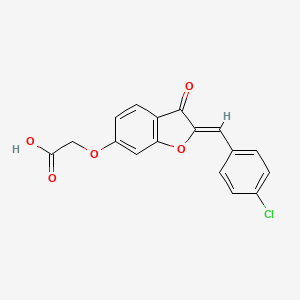
![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)
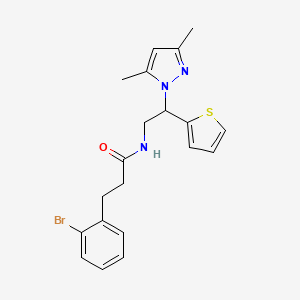
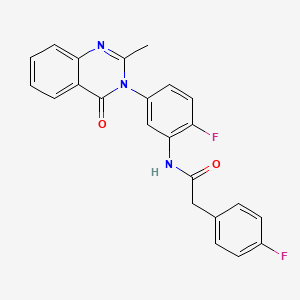
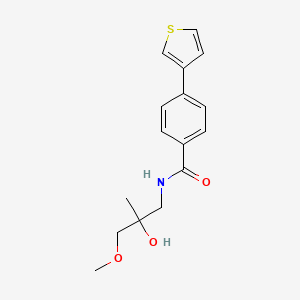

![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)

